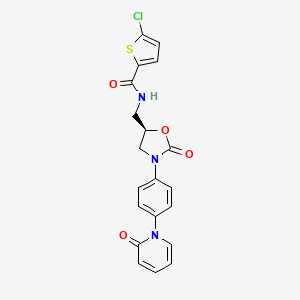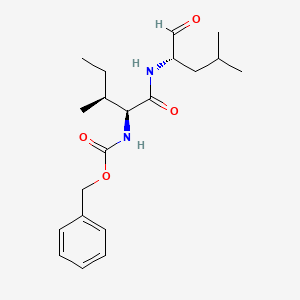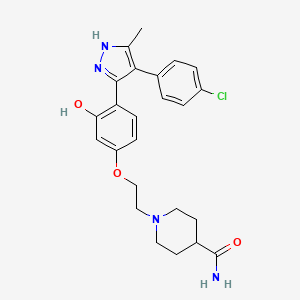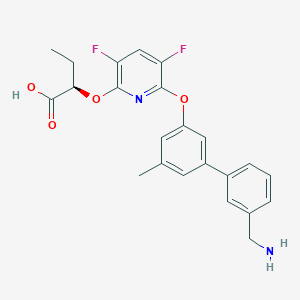![molecular formula C36H32N4O5 B612020 N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide CAS No. 179237-49-1](/img/structure/B612020.png)
N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of nitrogen-containing heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
CGP52421, a major active metabolite of midostaurin, primarily targets multiple receptor tyrosine kinases . These include protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR, and WT and/or mutant FLT3 tyrosine kinases . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
CGP52421 inhibits the activity of its targets, thereby disrupting their normal function . For instance, it inhibits IgE-dependent histamine release
Biochemical Pathways
The inhibition of these targets by CGP52421 affects various biochemical pathways. For example, the inhibition of FLT3 receptor signaling cascades induces apoptosis in cells expressing mutant FLT3 or overexpressing either wild type FLT3 or platelet-derived growth factor receptors (PDGFR) .
Pharmacokinetics
CGP52421 is a metabolite of midostaurin, which is primarily metabolized by cytochrome P450 (CYP) 3A4 via oxidative pathways . The plasma concentration of CGP52421 at steady state is roughly sevenfold higher compared to that of either midostaurin or CGP62221 . Furthermore, CGP52421 accumulates in plasma during repetitive treatment cycles and its half-life is with >1 month longer as compared to midostaurin and CGP62221 .
Result of Action
The inhibition of IgE-dependent histamine release by CGP52421 can lead to the improvement of clinical symptoms in patients with advanced systemic mastocytosis (SM) .
Action Environment
The action of CGP52421 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (e.g., CYP3A4) can affect the metabolism and hence the action of CGP52421 . Furthermore, the efficacy and stability of CGP52421 can be affected by factors such as the patient’s health status, genetic factors, and the presence of other diseases.
Biochemical Analysis
Biochemical Properties
CGP52421 interacts with several biomolecules, including the IgE receptor downstream target SYK . It does not interact with the key downstream regulator FES in MC lysates . CGP52421 inhibits IgE-dependent histamine release but is a weak inhibitor of MC proliferation .
Cellular Effects
CGP52421 has been shown to inhibit IgE-dependent histamine release in basophils and MC . It does not substantially affect the growth of primary neoplastic MC or the human MC leukemia cell line HMC-1 .
Molecular Mechanism
The molecular mechanism of CGP52421 involves the inhibition of IgE-dependent histamine release . It does not efficiently block KIT-dependent proliferation of neoplastic MC .
Metabolic Pathways
CGP52421 is a metabolite of midostaurin, which is primarily metabolized by cytochrome P450 (CYP) 3A4 via oxidative pathways
Preparation Methods
The synthesis of N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[1312212,708,2909,14016,20021,28022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide involves multiple steps, including the formation of the core heterocyclic structure and subsequent functionalizationIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Comparison with Similar Compounds
Compared to other nitrogen-containing heterocyclic compounds, N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide is unique due to its specific molecular structure and functional groups. Similar compounds include other heterocyclic compounds with varying ring sizes and substituents, such as:
- Pyridine derivatives
- Quinoline derivatives
- Isoquinoline derivatives These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N4O5/c1-36-18-25(44-3)24(38(2)35(43)19-11-5-4-6-12-19)17-26(45-36)39-22-15-9-7-13-20(22)27-29-30(34(42)37-33(29)41)28-21-14-8-10-16-23(21)40(36)32(28)31(27)39/h4-16,24-26,34,42H,17-18H2,1-3H3,(H,37,41)/t24-,25-,26+,34?,36+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSFYBLPAXEDG-VBRPBTBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)


![propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B611950.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B611952.png)




![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)
